molecular formula C17H13BrN4 B10829101 Bromazolam-d5

Bromazolam-d5

Cat. No.: B10829101
M. Wt: 358.2 g/mol
InChI Key: KCEIOBKDDQAYCM-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromazolam-d5 involves the incorporation of deuterium atoms into the bromazolam molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include:

    Formation of the triazolobenzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of the bromine atom at the desired position on the benzodiazepine ring.

    Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

Scientific Research Applications

Bromazolam-d5 is widely used in scientific research, particularly in the fields of forensic toxicology and analytical chemistry. Its applications include:

Comparison with Similar Compounds

    Alprazolam: A widely used benzodiazepine with similar sedative and anxiolytic effects.

    Flubromazolam: A fluorinated analog of bromazolam with similar pharmacological properties.

    Clonazolam: Another triazolobenzodiazepine with potent sedative effects.

Uniqueness of Bromazolam-d5: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of bromazolam in complex biological matrices .

Properties

Molecular Formula

C17H13BrN4

Molecular Weight

358.2 g/mol

IUPAC Name

8-bromo-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D

InChI Key

KCEIOBKDDQAYCM-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Br)C)[2H])[2H]

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.